molecular formula C11H12ClFN2O B1463794 1-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]ethan-1-amine hydrochloride CAS No. 1017366-59-4

1-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]ethan-1-amine hydrochloride

Cat. No.: B1463794
CAS No.: 1017366-59-4
M. Wt: 242.68 g/mol
InChI Key: NGOLRVTURVPGFG-UHFFFAOYSA-N
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Description

1-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]ethan-1-amine hydrochloride is a chemical compound with the molecular formula C11H12ClFN2O It is characterized by the presence of a fluorophenyl group attached to an oxazole ring, which is further connected to an ethanamine moiety

Preparation Methods

The synthesis of 1-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]ethan-1-amine hydrochloride typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the oxazole ring.

    Attachment of the Ethanamine Moiety: The ethanamine group is attached through a reductive amination reaction, where an aldehyde or ketone precursor is reduced in the presence of an amine.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced oxazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom on the phenyl ring is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: Hydrolysis of the compound can occur under acidic or basic conditions, leading to the breakdown of the oxazole ring and formation of corresponding amine and carboxylic acid derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]ethan-1-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It is utilized in biochemical assays to study enzyme interactions and receptor binding.

    Medicine: The compound has potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical agents.

    Industry: It is employed in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]ethan-1-amine hydrochloride can be compared with other similar compounds, such as:

    1-(5-(4-Methylphenyl)oxazol-2-yl)ethanamine hydrochloride: This compound has a methyl group instead of a fluorine atom on the phenyl ring, leading to different chemical and biological properties.

    1-(5-(4-Chlorophenyl)oxazol-2-yl)ethanamine hydrochloride:

    1-(5-(4-Bromophenyl)oxazol-2-yl)ethanamine hydrochloride: The bromine-substituted analog exhibits distinct chemical behavior and may have different uses in research and industry.

The uniqueness of this compound lies in its specific structural features, which confer unique reactivity and potential for diverse applications.

Properties

IUPAC Name

1-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O.ClH/c1-7(13)11-14-6-10(15-11)8-2-4-9(12)5-3-8;/h2-7H,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGOLRVTURVPGFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(O1)C2=CC=C(C=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]ethan-1-amine hydrochloride
Reactant of Route 2
1-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]ethan-1-amine hydrochloride
Reactant of Route 3
1-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]ethan-1-amine hydrochloride
Reactant of Route 4
1-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]ethan-1-amine hydrochloride
Reactant of Route 5
1-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]ethan-1-amine hydrochloride
Reactant of Route 6
1-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]ethan-1-amine hydrochloride

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